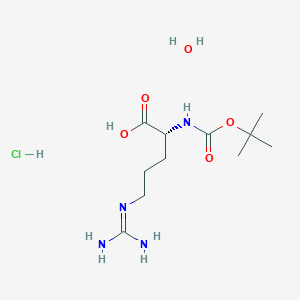![molecular formula C10H7ClN2O2 B1371753 2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 302936-53-4](/img/structure/B1371753.png)
2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C10H7ClN2O2 . It belongs to the class of pyridopyrimidines, which have been studied for their potential in the development of new therapies .
Synthesis Analysis
Pyrimidine compounds, including pyridopyrimidines, have been the subject of extensive research due to their various chemical and biological applications . Various synthetic protocols have been developed, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C10H7ClN2O2/c1-6-3-2-4-13-9(6)12-8(11)7(5-14)10(13)15/h2-5H,1H3 . The compound has a molecular weight of 222.63 g/mol .
Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidines are diverse and complex. They can be synthesized from various substrates, including diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.63 g/mol, an XLogP3-AA value of 1, and a topological polar surface area of 49.7 Ų . It has no hydrogen bond donors and three hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Polycyclic Pyrimidines
2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is utilized in the synthesis of fused polycyclic pyrimidines. These pyrimidine derivatives exhibit a broad spectrum of biological activities, including antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties. This compound is a precursor for 3-(diarylmethyl) derivatives and pentacyclic tetraaza heterocycles (Harutyunyan, 2016).
Cycloaddition Reactions
It's involved in acid-catalyzed [4+2] cycloaddition reactions, forming diastereomeric tetraazapentaphene derivatives. This process is significant for exploring the diastereoselectivity and scope of cycloaddition reactions (Noguchi et al., 1997).
Synthesis of Condensed Azines
This chemical compound plays a role in the synthesis of pyrido[2,3-d]pyrimidine and its derivatives, which are confirmed by XRD analysis. These synthesized structures have potential applications in various biological and chemical fields (Bakulina et al., 2014).
Nucleophilic Condensation Reactions
The compound is reactive towards N- and C-nucleophiles, leading to the formation of new enaminones, Schiff’s base, and hydrazinomethylenediketones. These reactions are crucial for creating chalcone-like derivatives and pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones (Abass et al., 2010).
Oxime-Nitrone Isomerization
The compound undergoes oxime–nitrone isomerization with a 1,2-hydrogen shift, leading to the formation of NH-nitrones that are trapped by maleimides to afford intermolecular cycloadducts. This reaction path initiates through a nucleophilic attack of the oxime to the acetylene moiety, which is a significant chemical transformation (Shirai et al., 2003).
Interaction with DNA
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride, a related compound, has been studied for its interaction with DNA. This compound potentially interacts with DNA through a groove mode of binding, which is critical for understanding its role in biological systems (Zhang et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-8-12-9(11)7(5-14)10(15)13(8)4-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIDKJSJJFREGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)Cl)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635935 |
Source


|
| Record name | 2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302936-53-4 |
Source


|
| Record name | 2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one](/img/structure/B1371670.png)









![3-Bromo-2-chloro-5-methyl[1,6]naphthyridine](/img/structure/B1371687.png)


